3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by methylation and subsequent amination. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as bromine or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
- 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine
- 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine
Uniqueness: 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclopropyl-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-7-8(6-4-5-6)11-12(2)9(7)10/h6H,3-5,10H2,1-2H3 |
InChI Key |
QMQZBZLUIKMKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CC2)C)N |
Origin of Product |
United States |
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